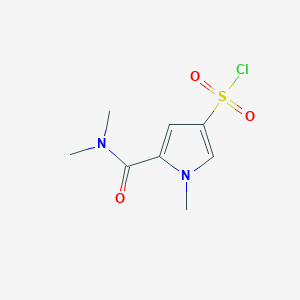

5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride

Description

Structural Characterization of 5-(Dimethylcarbamoyl)-1-Methyl-1H-Pyrrole-3-Sulfonyl Chloride

IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 5-[(dimethylamino)carbonyl]-1-methyl-1H-pyrrole-3-sulfonyl chloride. This nomenclature reflects the precise positioning of functional groups on the pyrrole ring system, with the dimethylcarbamoyl substituent located at position 5 and the sulfonyl chloride group at position 3. The methyl group attached to the nitrogen atom at position 1 completes the substitution pattern of this heterocyclic compound.

The molecular formula of this compound is established as C8H11ClN2O3S, indicating the presence of eight carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom. The molecular weight is consistently reported as 250.70-250.71 daltons across multiple sources, confirming the accuracy of the molecular composition. The compound is identified by Chemical Abstracts Service registry number 1432679-59-8, which serves as its unique chemical identifier in databases and literature.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as Cn1cc(cc1C(=O)N(C)C)S(=O)(=O)Cl, which provides a compact textual description of the molecular connectivity. The International Chemical Identifier representation is given as 1S/C8H11ClN2O3S/c1-10(2)8(12)7-4-6(5-11(7)3)15(9,13)14/h4-5H,1-3H3, offering a standardized format for computational applications. The corresponding International Chemical Identifier Key is GCEDMSUULBOKKZ-UHFFFAOYSA-N, providing a hashed version of the structural information.

Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound are not extensively detailed in the available literature, the compound exhibits characteristic physical properties that provide insights into its solid-state structure. The compound demonstrates a calculated density of 1.4±0.1 grams per cubic centimeter, suggesting a moderately dense packing arrangement in the crystalline state. This density value is consistent with organic compounds containing heteroatoms and polar functional groups that can participate in intermolecular interactions.

The boiling point of the compound is reported as 425.3±30.0 degrees Celsius at 760 millimeters of mercury pressure, indicating significant intermolecular forces that must be overcome during phase transitions. The flash point is documented as 211.0±24.6 degrees Celsius, which reflects the thermal stability characteristics of the molecule. These thermal properties suggest that the compound maintains structural integrity at moderate temperatures but requires careful handling at elevated temperatures.

Conformational analysis reveals that the molecule possesses a polarizability of 23.6±0.5 × 10⁻²⁴ cubic centimeters, indicating the ease with which the electron cloud can be distorted by external electric fields. This parameter provides valuable information about the molecular flexibility and potential for intermolecular interactions. The vapor pressure at 25 degrees Celsius is reported as 0.0±1.0 millimeters of mercury, suggesting minimal volatility under standard conditions. The compound exhibits appropriate storage stability when maintained at -4 degrees Celsius for short-term storage (1-2 weeks) or -20 degrees Celsius for extended storage periods (1-2 years).

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for structural elucidation of this compound, although specific spectral data are not detailed in the available search results. The molecular structure suggests characteristic resonance patterns that would be expected for this compound. The presence of the N-methyl group on the pyrrole ring would typically produce a singlet in the proton Nuclear Magnetic Resonance spectrum, while the dimethyl groups of the carbamoyl moiety would generate another distinctive singlet resonance pattern.

The pyrrole ring protons are anticipated to exhibit characteristic chemical shifts in the aromatic region, with the proton at position 2 and position 4 showing distinct coupling patterns and chemical shift values. The electron-withdrawing nature of the sulfonyl chloride group would be expected to influence the chemical shifts of adjacent protons, causing downfield shifts compared to unsubstituted pyrrole derivatives. Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the carbon framework, with the carbonyl carbon of the carbamoyl group and the carbons bearing heteroatom substituents showing characteristic chemical shift patterns.

The symmetry elements present in the dimethylcarbamoyl group would result in equivalent methyl carbons and protons, simplifying the spectral interpretation. The sulfonyl carbon would be expected to appear at a characteristic chemical shift reflecting the electronic environment created by the attached chlorine atom and oxygen atoms. Integration patterns in proton Nuclear Magnetic Resonance would confirm the relative numbers of protons in different molecular environments, supporting structural assignments.

Infrared Spectroscopy and Functional Group Assignments

Infrared spectroscopy provides crucial information for identifying functional groups within this compound, although specific spectral data are not provided in the search results. The compound contains several characteristic functional groups that would produce distinctive infrared absorption bands. The sulfonyl chloride moiety would be expected to generate strong absorption bands corresponding to sulfur-oxygen stretching vibrations, typically appearing in the region around 1350-1400 and 1150-1200 wavenumbers.

The carbamoyl functional group would contribute characteristic carbonyl stretching vibrations, typically observed in the region of 1650-1680 wavenumbers for tertiary amides. The carbon-nitrogen stretching vibrations associated with the dimethylamino group would appear in the fingerprint region, providing additional structural confirmation. The pyrrole ring system would contribute aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber region, along with characteristic carbon-hydrogen stretching modes in the 3000-3100 wavenumber range.

The methyl groups attached to both the pyrrole nitrogen and the carbamoyl nitrogen would produce characteristic carbon-hydrogen stretching and bending vibrations in the aliphatic regions of the spectrum. The sulfur-chlorine bond would contribute to the fingerprint region with a distinctive stretching vibration, although this may overlap with other molecular vibrations. The overall infrared spectrum would serve as a molecular fingerprint for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would provide molecular weight confirmation and structural information through fragmentation patterns, although specific mass spectral data are not included in the available search results. The molecular ion peak would be expected at mass-to-charge ratio 250/252, reflecting the presence of the chlorine atom which produces a characteristic isotope pattern with peaks separated by two mass units in approximately a 3:1 ratio.

Common fragmentation pathways would likely include the loss of the sulfonyl chloride group, producing fragment ions that retain the pyrrole core with the dimethylcarbamoyl substituent. The dimethylcarbamoyl group might undergo characteristic fragmentation involving the loss of methyl radicals or the formation of iminium ions. The pyrrole ring system would be expected to produce stable fragment ions due to the aromatic stabilization, with various degrees of substitution depending on the fragmentation pathway.

The chlorine atom associated with the sulfonyl group would contribute to multiple fragmentation pathways, potentially leading to the formation of sulfur dioxide and chlorine radical species. Base peak assignments would depend on the relative stability of various fragment ions, with the most stable fragments typically corresponding to resonance-stabilized aromatic systems or stable carbocation species. Collision-induced dissociation studies would provide additional structural information by promoting specific fragmentation pathways under controlled conditions.

Properties

IUPAC Name |

5-(dimethylcarbamoyl)-1-methylpyrrole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O3S/c1-10(2)8(12)7-4-6(5-11(7)3)15(9,13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEDMSUULBOKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)N(C)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-(Dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring substituted with both a dimethylcarbamoyl group and a sulfonyl chloride group, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- IUPAC Name : 5-[(dimethylamino)carbonyl]-1-methyl-1H-pyrrole-3-sulfonyl chloride

- Molecular Formula : C₈H₁₁ClN₂O₃S

- CAS Number : 1489410-74-3

- Purity : ≥95%

The biological activity of this compound primarily stems from its sulfonyl chloride group, which is highly electrophilic. This property allows it to undergo nucleophilic substitution reactions with various biological targets, including enzymes and receptors. The dimethylcarbamoyl moiety may also enhance the compound's interaction with specific biological pathways.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrrole-based compounds can inhibit the Myeloid cell leukemia 1 (Mcl-1) protein, a critical regulator of apoptosis in cancer cells. For instance, a study found that a related pyrrole compound effectively inhibited tumor growth in xenograft models, showcasing the potential for further development into therapeutic agents .

Acid Secretion Inhibition

This compound has been identified as a component in the development of proton pump inhibitors (PPIs). These compounds are crucial for managing conditions like peptic ulcers and gastroesophageal reflux disease (GERD). The mechanism involves reversible inhibition of the H+/K+-ATPase enzyme, leading to decreased gastric acid secretion .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Inhibition of Mcl-1 protein | |

| Acid secretion inhibition | Reversible inhibition of H+/K+-ATPase | |

| Enzyme inhibition | Nucleophilic attack on target enzymes |

Case Study: Mcl-1 Inhibition

In a notable study focused on pyrrole-based compounds, researchers synthesized various derivatives to evaluate their efficacy against Mcl-1. One compound demonstrated significant inhibition with an IC50 value of 30 μM, leading to apoptosis in cancer cells. This highlights the therapeutic potential of modifying the structure of pyrrole derivatives to enhance their biological activity .

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry. Its applications include:

- Synthesis of Drug Candidates : As a building block for various pharmaceuticals.

- Enzyme Inhibitors : Used in studies targeting enzyme activity related to cancer and other diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride with two structurally related compounds: dimethylcarbamoyl chloride (CAS 79-44-7) and 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde :

Toxicity and Hazard Profiles

- This compound: No toxicity data available.

- Dimethylcarbamoyl chloride: Acute Toxicity: Causes severe respiratory and ocular irritation; oral LD₅₀ in rats: 250 mg/kg .

- 5-(3-Chlorophenylsulfanyl)...carbaldehyde: No toxicity data available. The trifluoromethyl group may enhance metabolic stability but poses unknown chronic risks .

Reactivity and Stability

- Sulfonyl Chloride vs. Carbamoyl Chloride :

- Pyrrole vs. Pyrazole :

- Pyrrole (main compound) is less basic than pyrazole due to delocalized electron density, affecting coordination chemistry and solubility.

Preparation Methods

Sulfonyl Chloride Formation

A key patented method involves reacting a pyrrole-3-sulfonic acid derivative with phosphorus pentachloride (PCl5) in an aromatic solvent such as chlorobenzene or trifluoromethylbenzene. This reaction proceeds under controlled temperatures (generally 50–150 °C, preferably 100–150 °C) for 1 to 24 hours, optimizing between 1–10 hours for best yields. The use of chlorobenzene or trifluoromethylbenzene as solvent is critical to suppress side reactions and avoid hazardous byproduct formation such as phosphorus oxychloride, enhancing safety and reaction control.

| Parameter | Conditions | Notes |

|---|---|---|

| Reagents | Pyrrole-3-sulfonic acid, PCl5 | Stoichiometric or slight excess |

| Solvent | Chlorobenzene or trifluoromethylbenzene | Avoids hazardous byproducts |

| Temperature | 50–150 °C (preferably 100–150 °C) | Controls reaction rate and safety |

| Reaction Time | 1–24 hours (preferably 1–10 hours) | Ensures complete conversion |

| Outcome | Pyrrole-3-sulfonyl chloride intermediate | Ready for next synthetic step |

This method allows for convenient and safe production of the sulfonyl chloride intermediate without isolation of hazardous phosphorus oxychloride wastes, which are a concern in conventional methods.

Introduction of the Dimethylcarbamoyl Group

Following sulfonyl chloride formation, the dimethylcarbamoyl group is introduced typically by nucleophilic substitution reactions involving amines or carbamoylating agents.

- The sulfonyl chloride intermediate is reacted with dimethylamine or a suitable dimethylcarbamoyl donor.

- This reaction is performed in inert solvents such as alcohols (methanol, ethanol), ethers (THF), or aromatic hydrocarbons (benzene, toluene).

- Reaction conditions are mild to moderate temperatures to avoid decomposition of sensitive groups.

The reaction proceeds via nucleophilic attack of the dimethylamine on the sulfonyl chloride, yielding the sulfonylurea or carbamoyl-substituted pyrrole.

N-Methylation of the Pyrrole Ring

The final step involves methylation at the nitrogen atom of the pyrrole ring to produce the 1-methyl derivative.

- Common methylating agents include methyl iodide or dimethyl sulfate.

- The reaction is performed in polar aprotic solvents such as DMF or acetonitrile.

- Base catalysts like potassium carbonate or sodium hydride may be used to deprotonate the pyrrole nitrogen, facilitating methylation.

This step is crucial to achieve the final compound 5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride with the desired substitution pattern.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Solvents | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | Sulfonyl chloride formation | Pyrrole-3-sulfonic acid + PCl5 | Chlorobenzene or trifluoromethylbenzene | 100–150 °C | 1–10 hours | Safe, controlled chlorination |

| 2 | Dimethylcarbamoylation | Sulfonyl chloride intermediate + dimethylamine | Alcohols, ethers, aromatics | Ambient to moderate | Several hours | Nucleophilic substitution |

| 3 | N-Methylation | Methyl iodide/dimethyl sulfate + base | DMF, acetonitrile | Ambient to 60 °C | Few hours | Methylation of pyrrole N |

Research Findings and Optimization Notes

- The use of chlorobenzene or trifluoromethylbenzene as solvents in the sulfonyl chloride formation step prevents reaction runaway and allows easy control of reaction kinetics, improving safety profiles compared to traditional solvents.

- The molar ratio of reagents is critical; typically, 1 to 10 mol of sulfonyl chloride intermediate per mole of carbamoylating agent is optimal, with 1 to 5 mol preferred for efficiency.

- Reaction conditions for the dimethylcarbamoylation step are flexible but require inert atmosphere conditions to avoid hydrolysis of the sulfonyl chloride.

- Methylation step conditions must be carefully controlled to prevent over-alkylation or side reactions, with mild bases preferred to maintain pyrrole integrity.

Q & A

Q. What are the recommended synthetic routes for 5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves introducing the sulfonyl chloride group to a pyrrole precursor. A common approach is reacting the corresponding sulfonic acid or thiol derivative with chlorinating agents like thionyl chloride (SOCl₂). For example, demonstrates the use of SOCl₂ to convert carboxylic acids to acyl chlorides, which can be adapted for sulfonyl chloride formation. Key optimization parameters include:

- Temperature: Maintain reflux conditions (~70–80°C) to ensure complete conversion.

- Solvent: Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.

- Catalysts: Anhydrous conditions and catalytic dimethylformamide (DMF) may accelerate the reaction.

Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from unreacted SOCl₂ or byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Essential for confirming the pyrrole ring substitution pattern and dimethylcarbamoyl/sulfonyl groups. For instance, dimethylcarbamoyl protons typically appear as singlets near δ 2.8–3.1 ppm (as seen in dimethylcarbamoyl analogs in ).

- IR Spectroscopy: Identify characteristic peaks for sulfonyl chloride (S=O stretch ~1370–1400 cm⁻¹) and carbamoyl (C=O stretch ~1650–1700 cm⁻¹).

- X-ray Crystallography: Resolve bond angles and confirm stereochemistry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, as noted in . Ensure high-resolution data collection (≤1.0 Å) to minimize refinement errors .

Advanced Research Questions

Q. How can researchers design experiments to probe the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Methodological Answer:

- Nucleophile Screening: Test amines (e.g., aniline, alkylamines) or alcohols under varying conditions (polar aprotic solvents like acetonitrile, temperatures 0–25°C).

- Kinetic Studies: Use HPLC or in-situ IR to monitor reaction progress and determine rate constants.

- Computational Modeling: Apply density functional theory (DFT) to predict transition states and regioselectivity, as demonstrated in for similar pyrazole derivatives.

- Byproduct Analysis: Employ LC-MS to detect hydrolysis products (e.g., sulfonic acids) and adjust reaction conditions to minimize decomposition .

Q. What strategies address contradictions in biological activity data across studies, such as conflicting genotoxicity reports?

Methodological Answer:

- Purity Validation: Ensure compound purity (>95% via HPLC) to exclude confounding effects from impurities (e.g., residual chlorinated intermediates, as noted in ).

- Assay Standardization: Replicate studies under identical conditions (e.g., cell lines, exposure times). highlights that dimethylcarbamoyl chloride analogs show conflicting in vitro sister chromatid exchange results, emphasizing the need for standardized protocols.

- Mechanistic Follow-up: Use DNA adduct profiling (e.g., LC-MS/MS) to confirm direct interactions, as done for dimethylcarbamoyl chloride in .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. references pyrazolecarboxamide derivatives interacting with specific targets, suggesting similar workflows.

- MD Simulations: Perform 50–100 ns simulations in explicit solvent to assess binding stability.

- QSAR Modeling: Corlate structural features (e.g., sulfonyl chloride electronegativity) with activity data from analogs (see for pyrrole bioactivity trends) .

Q. What safety protocols are critical given the compound’s structural similarity to carcinogenic analogs?

Methodological Answer:

- Exposure Mitigation: Use fume hoods and sealed systems during synthesis, as dimethylcarbamoyl chloride analogs () are linked to respiratory toxicity.

- PPE Requirements: Wear nitrile gloves, lab coats, and eye protection.

- Waste Disposal: Neutralize sulfonyl chloride residues with ice-cold sodium bicarbonate before disposal. notes that dimethylcarbamoyl chloride induces DNA damage in rodents, underscoring the need for stringent handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.